Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate typically involves the cyclopropanation of a suitable thiophene precursor followed by esterification. One common method involves the reaction of thiophene-3-carboxylic acid with cyclopropylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
Oxidation: 5-(1-(Carboxymethyl)cyclopropyl)thiophene-3-carboxylic acid.
Reduction: 5-(1-(Hydroxymethyl)cyclopropyl)thiophene-3-methanol.
Substitution: 5-(1-(Hydroxymethyl)cyclopropyl)-2-bromothiophene-3-carboxylate.
Scientific Research Applications
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential as a biochemical tool.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Ethyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 5-(1-(hydroxymethyl)cyclopropyl)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.
Uniqueness
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate is unique due to the presence of both a cyclopropyl group and a thiophene ring. The cyclopropyl group introduces strain and reactivity, while the thiophene ring provides aromatic stability and electronic properties. This combination makes the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 5-[1-(hydroxymethyl)cyclopropyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-13-9(12)7-4-8(14-5-7)10(6-11)2-3-10/h4-5,11H,2-3,6H2,1H3 |
InChI Key |
VANNHNUFMUWOEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.